

¹³C NMR chemical shifts for 4-Hepten-1-ol

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Compound of Interest

Compound Name: 4-Hepten-1-ol

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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Hepten-1-ol

This guide provides a comprehensive overview of the ¹³C NMR chemical shifts for the cis ((Z)-4-hepten-1-ol) and trans ((E)-4-hepten-1-ol) isomers of 4-hepten-1-ol. Due to the limited availability of experimental spectra in public databases, this document presents predicted chemical shift data. It also includes a detailed, representative experimental protocol for acquiring ¹³C NMR spectra for this type of compound, aimed at researchers, scientists, and professionals in drug development.

Predicted ¹³C NMR Chemical Shift Data

The chemical shifts in ¹³C NMR spectroscopy are sensitive to the electronic environment of each carbon atom. In the case of 4-hepten-1-ol, the geometry of the double bond (cis or trans) significantly influences the chemical shifts of the nearby carbon atoms, particularly the allylic carbons. The predicted ¹³C NMR chemical shift values for both isomers are summarized in the tables below. These predictions are based on established increments and analysis of similar unsaturated alcohol structures.

Table 1: Predicted ¹³C NMR Chemical Shifts for (Z)-4-Hepten-1-ol

Carbon Atom	Predicted Chemical Shift (ppm)
C1	~62.1
C2	~32.4
C3	~29.5
C4	~129.8
C5	~128.7
C6	~20.6
C7	~14.3

Table 2: Predicted ^{13}C NMR Chemical Shifts for **(E)-4-Hepten-1-ol**

Carbon Atom	Predicted Chemical Shift (ppm)
C1	~62.3
C2	~32.5
C3	~34.8
C4	~130.9
C5	~129.7
C6	~25.8
C7	~14.0

Visualization of Molecular Structures and Carbon Numbering

The following diagrams illustrate the chemical structures of **(Z)-4-hepten-1-ol** and **(E)-4-hepten-1-ol** with the carbon atoms numbered to correspond with the data in the tables above.

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Caption: Chemical structure of **(Z)-4-hepten-1-ol** with carbon numbering.

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Caption: Chemical structure of **(E)-4-hepten-1-ol** with carbon numbering.

Experimental Protocol for ^{13}C NMR Spectroscopy

This section details a standard methodology for acquiring a proton-decoupled ^{13}C NMR spectrum of a moderately volatile alcohol like **4-hepten-1-ol**.

1. Sample Preparation

- Analyte: Weigh approximately 50-100 mg of **4-hepten-1-ol**. For small molecules, this amount is generally sufficient to obtain a good quality spectrum in a reasonable time.[1]
- Solvent: The choice of deuterated solvent is crucial. Chloroform-d (CDCl_3) is a common choice for non-polar to moderately polar organic compounds. Other potential solvents include acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d_6), depending on the sample's solubility.[2]
- Procedure:
 - Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small vial.[2]
 - If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube. Solid impurities can degrade the quality of the NMR spectrum.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0 ppm.
- Securely cap the NMR tube to prevent solvent evaporation.

2. NMR Spectrometer Setup and Data Acquisition

The following parameters are representative for a 400 MHz NMR spectrometer.

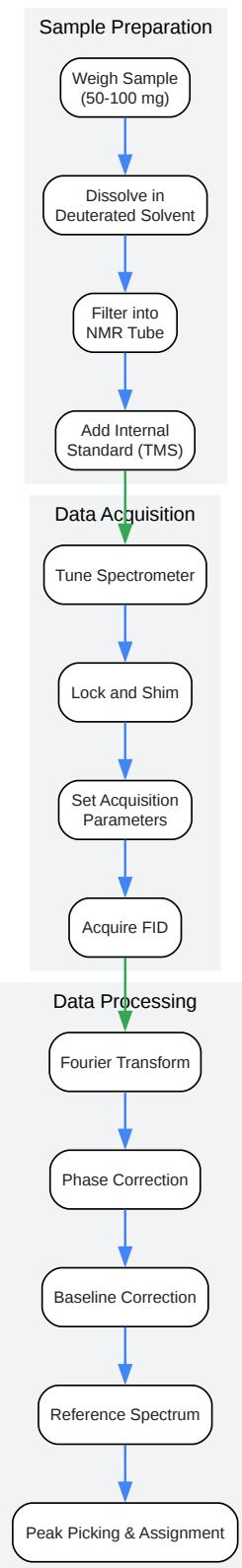
- Instrument Tuning: The spectrometer probe should be tuned to the ^{13}C frequency.
- Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to ensure sharp spectral lines.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.
 - Spectral Width: A spectral width of approximately 240 ppm (e.g., -10 to 230 ppm) is generally sufficient to cover the chemical shift range of most organic molecules.
 - Acquisition Time (AT): Typically set between 1 to 2 seconds.
 - Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T_1 relaxation time of the carbons of interest) is necessary.
 - Pulse Angle: A flip angle of 30-45 degrees is often used as a compromise between signal intensity and relaxation time.
 - Number of Scans (NS): Due to the low natural abundance of ^{13}C , multiple scans are required. For a sample of this concentration, 128 to 1024 scans are typically accumulated to achieve an adequate signal-to-noise ratio. The acquisition time can range from 20 minutes to a few hours.[\[1\]](#)

3. Data Processing

- Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive).
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.0 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl_3 at 77.16 ppm).
- Peak Picking: The chemical shifts of the peaks in the spectrum are identified and tabulated.

Logical Workflow for ^{13}C NMR Analysis

The following diagram outlines the logical workflow from sample preparation to final data analysis in a typical ^{13}C NMR experiment.

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Caption: Workflow for ^{13}C NMR Spectroscopy.

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References

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- 2. sites.uclouvain.be [sites.uclouvain.be]
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